An In-Depth Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide
An In-Depth Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a prevalent motif in numerous pharmaceuticals due to its strong electron-withdrawing nature and steric bulk. 2,5-Bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest as a potential building block in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core physical characteristics of 2,5-Bis(trifluoromethyl)benzenesulfonamide, alongside detailed experimental protocols for their determination.
Physicochemical Properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide
A precise understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and formulating it into a viable drug product. The following table summarizes the key physical properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₆NO₂S | [1] |
| Molecular Weight | 293.19 g/mol | [1] |
| CAS Number | 951625-11-9 | [1] |
| Melting Point | 145-148 °C | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Structural Elucidation
The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonamide can be logically deduced from the availability of its key precursors: 2,5-bis(trifluoromethyl)aniline and 2,5-bis(trifluoromethyl)benzenesulfonyl chloride.
Synthetic Pathway
A plausible and commonly employed synthetic route for the preparation of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. In the case of 2,5-Bis(trifluoromethyl)benzenesulfonamide, the reaction would proceed as follows:
Caption: Proposed synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonamide.
The synthesis of the key precursor, 2,5-bis(trifluoromethyl)aniline, has been described in the literature. It is typically prepared via the reduction of 2,5-bis(trifluoromethyl)nitrobenzene. A patented process describes the reduction using hydrogen gas with a Raney Nickel catalyst in isopropanol at elevated temperature and pressure, affording the aniline in good yield and high purity.[2] The structure of the resulting 2,5-bis(trifluoromethyl)aniline was confirmed by GC-Mass, ¹H-NMR, and ¹⁹F-NMR.[2] The other precursor, 2,5-bis(trifluoromethyl)benzenesulfonyl chloride, is commercially available and has a reported melting point of 59-63 °C.[3]
Spectral Data and Characterization
While specific, experimentally verified spectra for 2,5-Bis(trifluoromethyl)benzenesulfonamide are not widely published, the following sections outline the expected spectral characteristics based on its structure and data from analogous compounds. These sections also serve as a guide for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the benzene ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The two protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The two trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical range of δ 120-145 ppm.
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¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. A single, sharp singlet is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift will be indicative of the electronic environment of the -CF₃ groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
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N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
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S=O stretching: Two strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.
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C-F stretching: Strong absorptions in the region of 1300-1100 cm⁻¹ are characteristic of the trifluoromethyl groups.
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Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 293.19. The fragmentation pattern can provide further structural information, with characteristic losses of SO₂, NH₂, and CF₃ groups.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physical properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
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A small amount of the crystalline 2,5-Bis(trifluoromethyl)benzenesulfonamide is placed in a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
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The temperature range over which the solid melts is recorded.
Determination of Solubility
Rationale: Solubility data in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.
Protocol (Equilibrium Solubility Method):
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An excess amount of 2,5-Bis(trifluoromethyl)benzenesulfonamide is added to a known volume of a specific solvent (e.g., water, ethanol, methanol, acetone, dichloromethane) in a sealed vial.
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is filtered to remove any undissolved solid.
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A known volume of the clear filtrate is carefully evaporated to dryness.
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The mass of the remaining solid is determined, and the solubility is calculated (e.g., in mg/mL or mol/L).
Determination of pKa
Rationale: The pKa value is a measure of the acidity of the sulfonamide N-H proton. This is a critical parameter for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
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A known amount of 2,5-Bis(trifluoromethyl)benzenesulfonamide is dissolved in a suitable solvent mixture (e.g., water-methanol).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pKa is determined from the pH at the half-equivalence point of the titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the known and expected physical properties of 2,5-Bis(trifluoromethyl)benzenesulfonamide, a molecule of considerable interest in the field of medicinal chemistry. While some fundamental data is available, further experimental determination of its solubility in a range of pharmaceutically relevant solvents and a precise pKa value is crucial for its advancement in drug discovery programs. The detailed protocols provided herein offer a robust framework for obtaining this critical information. As the quest for novel therapeutics continues, a thorough understanding of the physical properties of key building blocks like 2,5-Bis(trifluoromethyl)benzenesulfonamide will remain an indispensable component of successful drug development.
References
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Stenutz, R. 2,5-bis(trifluoromethyl)benzenesulfonamide. Tables for Chemistry. [Link]
- Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. US6930214B2.
